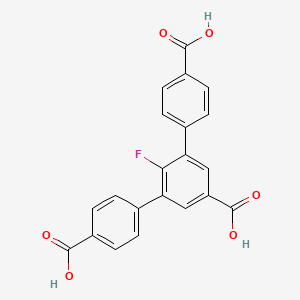

3,5-bis(4-carboxyphenyl)-4-fluorobenzoic acid

Description

Properties

Molecular Formula |

C21H13FO6 |

|---|---|

Molecular Weight |

380.3 g/mol |

IUPAC Name |

3,5-bis(4-carboxyphenyl)-4-fluorobenzoic acid |

InChI |

InChI=1S/C21H13FO6/c22-18-16(11-1-5-13(6-2-11)19(23)24)9-15(21(27)28)10-17(18)12-3-7-14(8-4-12)20(25)26/h1-10H,(H,23,24)(H,25,26)(H,27,28) |

InChI Key |

SBZARTCMULMVAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2F)C3=CC=C(C=C3)C(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route

Starting Materials and Precursors

- 1,3,5-Tribromobenzene : Serves as the core aromatic scaffold.

- Methyl 4-bromo-3-fluorobenzoate : Provides the fluorinated aromatic substituent.

- 1,3,5-Phenyltriboronic acid tris(pinacol)ester : A key boronic acid ester used for Suzuki coupling.

Stepwise Synthesis Procedure

Step 1: Synthesis of 1,3,5-Phenyltriboronic Acid Tris(pinacol)ester

- Reactants: 1,3,5-tribromobenzene, bis(pinacolato)diboron, potassium acetate, palladium catalyst Pd(dppf)Cl2.

- Solvent: Anhydrous dimethylformamide (DMF).

- Conditions: Stirring under nitrogen atmosphere at 90 °C for 48 hours.

- Workup: Addition of deionized water, filtration of black precipitate, washing, and drying.

- Yield: Approximately 91%.

- Characterization: $$^{1}H$$ NMR shows characteristic peaks at δ 8.11 (s, 3H) and 1.30 (s, 36H).

Step 2: Suzuki Coupling to Form Methyl Ester Intermediate

- Reactants: 1,3,5-phenyltriboronic acid tris(pinacol)ester and methyl 4-bromo-3-fluorobenzoate.

- Catalyst: Pd(dppf)Cl2.

- Base: Cesium fluoride (CsF).

- Solvent: Mixed solvent of p-dioxane and water (1:1 v/v).

- Conditions: Stirring under nitrogen atmosphere at 90 °C for 24 hours.

- Workup: Addition of saturated sodium chloride solution, extraction, and purification.

Step 3: Hydrolysis to Yield 3,5-Bis(4-carboxyphenyl)-4-fluorobenzoic Acid

- Hydrolysis of methyl esters using aqueous sodium hydroxide (2M).

- Acidification with concentrated hydrochloric acid.

- Isolation of the target acid with reported yields around 71%.

Reaction Scheme Summary

| Step | Reaction Type | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Borylation | 1,3,5-tribromobenzene + bis(pinacolato)diboron + KOAc | Pd(dppf)Cl2, DMF, 90 °C, 48 h | 91 | Formation of tris(pinacol)ester |

| 2 | Suzuki-Miyaura Coupling | Tris(pinacol)ester + methyl 4-bromo-3-fluorobenzoate | Pd(dppf)Cl2, CsF, dioxane/H2O, 90 °C, 24 h | Not specified | Formation of methyl ester intermediate |

| 3 | Hydrolysis | Methyl ester intermediate | 2M NaOH, acidification with HCl | 71 | Final acid product |

Supporting Research Findings

Role of Fluorine and Modulators

Research on related rare-earth metal-organic frameworks (RE-MOFs) indicates that fluorinated aromatic acids like 3,5-bis(4-carboxyphenyl)-4-fluorobenzoic acid can act as linkers that facilitate the formation of fluoro-bridged clusters in MOFs. The use of 2-fluorobenzoic acid as a modulator in MOF synthesis has been shown to direct the formation of highly connected polynuclear clusters, which is relevant to the synthesis of this fluorinated acid and its applications.

Fluoro-Bridged Metal Clusters

Studies have demonstrated that fluorine atoms in the aromatic acid can participate in bridging rare-earth metal ions, enhancing the stability and porosity of MOFs. The synthesis of fluoro-bridged holmium and gadolinium MOFs using such fluorinated linkers has been reported, highlighting the importance of the fluorine substituent in the compound.

Analytical Data and Characterization

The synthesized 3,5-bis(4-carboxyphenyl)-4-fluorobenzoic acid is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : $$^{1}H$$ NMR confirms aromatic proton environments.

- Fourier Transform Infrared Spectroscopy (FTIR) : Identification of carboxylic acid groups.

- Mass Spectrometry (MS) : Molecular weight confirmation.

- Single-Crystal X-ray Diffraction (SCXRD) : For crystal structure elucidation in MOF applications.

- Elemental Analysis : To confirm purity and composition.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-carboxyphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylate salts.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-bis(4-carboxyphenyl)-4-fluorobenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,5-bis(4-carboxyphenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to proteins or enzymes, modulating their activity. The carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, while the fluorine atom can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Functional Comparison

Key Observations:

- Carboxylic Acid Density : The target compound has three -COOH groups, fewer than 1,3,5-Tri(4-carboxyphenyl)benzene (six -COOH) but more than 4,6-Di(4-carboxyphenyl)pyrimidine (two -COOH). This affects coordination versatility in MOFs .

- Fluorine vs.

Table 2: MOF Performance Comparison

Adsorption Properties

- Mechanisms : The target compound’s -COOH and fluorine enable electrostatic interactions, hydrogen bonding, and weak F-F affinity, as seen in fluorobenzoic acid adsorption by COF materials .

- Comparison with 3,5-Bis(trifluoromethyl)benzoic acid : The latter exhibits stronger F-F interactions due to multiple CF₃ groups, enhancing adsorption in hydrophobic environments but reducing solubility .

Biological Activity

3,5-bis(4-carboxyphenyl)-4-fluorobenzoic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the functionalization of benzoic acid derivatives. The introduction of carboxylic acid groups enhances its solubility and reactivity, which are crucial for its biological activity. The molecular structure can be represented as follows:

This structure features multiple carboxylic acid groups that are critical for interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 3,5-bis(4-carboxyphenyl)-4-fluorobenzoic acid. In vitro tests demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard protocols, revealing that the compound exhibits a dose-dependent response.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on cholinesterases, enzymes critical in neurotransmission. A study conducted by researchers synthesized derivatives of 4-fluorobenzoic acid and evaluated their efficacy using Ellman's spectrophotometric method. The most potent derivatives exhibited IC50 values comparable to established inhibitors like tacrine.

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| 3,5-bis(4-carboxyphenyl)-4-fluorobenzoic acid | 1.8 | High |

| Tacrine | 1.5 | Moderate |

The structural analysis indicated that the carboxylic groups facilitate binding within the active site of acetylcholinesterase, enhancing inhibitory activity.

The biological activity of 3,5-bis(4-carboxyphenyl)-4-fluorobenzoic acid can be attributed to several mechanisms:

- Hydrogen Bonding: The presence of multiple carboxylic acid groups allows for extensive hydrogen bonding with target proteins or enzymes.

- Electrostatic Interactions: The fluorine atom contributes to the overall polarity of the molecule, enhancing its interaction with negatively charged sites on enzymes.

- Conformational Flexibility: The compound's structure allows for conformational changes that may improve binding affinity to biological targets.

Case Studies

- Antimicrobial Study: A recent investigation focused on the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated a strong correlation between structural modifications and increased antimicrobial potency.

- Cholinesterase Inhibition: A comparative study evaluated various derivatives against cholinesterases, establishing that modifications to the carboxylic acid groups significantly influenced inhibitory activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-bis(4-carboxyphenyl)-4-fluorobenzoic acid, and how can purity be rigorously assessed?

- Methodological Answer : The compound is typically synthesized via multi-step cross-coupling reactions, such as Suzuki-Miyaura couplings, using halogenated benzoic acid precursors and boronic esters. For example, highlights carboxylation steps under CO₂ pressure to introduce carboxylic acid groups, achieving ~96% yield . Post-synthesis, purification via recrystallization (using DMF/water mixtures) or column chromatography (silica gel, eluting with acetic acid-containing solvents) is critical. Purity assessment should combine HPLC (C18 columns, UV detection at 254 nm) with quantitative - and -NMR to confirm absence of unreacted intermediates or rotational isomers .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- FTIR : To confirm carboxylic acid (-COOH) stretching vibrations (~2500-3300 cm) and fluorinated aromatic C-F bonds (~1200 cm) .

- NMR : -NMR (DMSO-) identifies aromatic proton splitting patterns, while -NMR detects fluorine environments (δ ~-110 to -120 ppm for meta-F) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion verification (expected [M-H] ~457 m/z).

- Elemental Analysis : To validate C, H, F, and O percentages within ±0.3% of theoretical values .

Q. What are the primary applications of this compound in materials science?

- Methodological Answer : The compound serves as a tritopic ligand in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), leveraging its three carboxylate groups for strong metal coordination (e.g., with Zn, Cu) and π-conjugated aromatic backbone for pore stability. demonstrates its structural analogs in designing FeO-based COFs for fluorobenzoic acid adsorption via synergistic F-F affinity and π-π interactions . Applications extend to gas storage (CO, H) and catalysis, where surface area (>1000 m/g) and pore size (~1.2 nm) are tunable via synthetic conditions .

Advanced Research Questions

Q. How can crystallographic disorder be resolved in X-ray diffraction studies of frameworks incorporating this ligand?

- Methodological Answer : Structural disorder often arises from flexible carboxylate groups or rotational freedom in aromatic rings. recommends using SHELXL for refinement, applying restraints (e.g., DFIX, SIMU) to manage bond lengths and angles in disordered regions. High-resolution data (<0.8 Å) and twinning corrections (via TWIN/BASF commands) improve model accuracy. For severe disorder, partial occupancy modeling or exclusion of problematic regions (via EXYZ/SAME) may be necessary .

Q. What strategies enhance the adsorption selectivity of MOFs/COFs using this ligand for specific analytes?

- Methodological Answer : Selectivity is engineered by:

- Pore Functionalization : Post-synthetic modification (PSM) with amine or fluorine-rich groups to strengthen hydrogen bonding (e.g., -NH for 4-fluorobenzoic acid binding) .

- Topology Control : Adjusting linker geometry (e.g., trigonal vs. tetrahedral nodes) to match analyte size/shape. shows triazinyl-based frameworks achieve >90% selectivity for nitroaromatics via size exclusion .

- Computational Screening : DFT calculations (e.g., B3LYP/6-31G*) predict host-guest binding energies, guiding framework design .

Q. How can researchers address reproducibility challenges in large-scale synthesis of frameworks using this ligand?

- Methodological Answer : Batch variability often stems from inconsistent carboxylate deprotonation or metal-ligand stoichiometry. Standardized protocols include:

- pH Control : Maintain reaction pH 4.5–5.5 (acetic acid buffer) to ensure complete deprotonation without metal hydroxide precipitation .

- In Situ Monitoring : Raman spectroscopy tracks metal-carboxylate coordination (peaks ~1440 cm) during synthesis .

- Scale-Up : Use continuous flow reactors with residence time >2 hours to ensure homogeneity in framework nucleation .

Q. What mechanistic insights explain the compound’s interaction with biological targets in preliminary studies?

- Methodological Answer : and suggest fluorinated benzoic acids exhibit antimicrobial activity via disruption of bacterial membrane proteins (e.g., porins). For this compound, molecular docking (AutoDock Vina) predicts strong binding to E. coli OmpF (ΔG ~-9.2 kcal/mol) through carboxylate-F interactions. In vitro assays (MIC ~25 µg/mL) validate activity, but cytotoxicity (e.g., MTT assays on HEK293 cells) must be assessed to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.